N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide
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Overview
Description
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by a pyrazole ring substituted with a phenyl group and a stearamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide typically involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with stearoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyrazole oxide, while reduction can produce a hydroxyl derivative.
Scientific Research Applications
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzamide
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- Methyl (5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate
Uniqueness
N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)stearamide is unique due to its long stearamide chain, which imparts specific physicochemical properties
Properties
CAS No. |
71683-88-0 |
---|---|
Molecular Formula |
C27H43N3O2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)octadecanamide |
InChI |
InChI=1S/C27H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(31)28-25-23-27(32)30(29-25)24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,28,29,31) |
InChI Key |
JKXNJXLQJIKGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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